molecular formula C15H21NO4S B2900507 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1235315-35-1

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2900507
CAS No.: 1235315-35-1
M. Wt: 311.4
InChI Key: MQDPXYKHWJBRQI-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring with dioxidation at the 1,1-positions, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The dioxidation at the 1,1-positions can be achieved through oxidation reactions using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The methoxyphenyl group is introduced through a substitution reaction, and the propanamide moiety is formed by reacting the intermediate with an appropriate amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

  • Addition: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophenes.

  • Substitution: Introduction of various functional groups.

  • Addition: Formation of new carbon-carbon bonds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets can be explored for the development of new drugs.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

  • N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide stands out due to its specific structural features, such as the presence of the methoxyphenyl group and the dioxidation at the 1,1-positions of the tetrahydrothiophene ring

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Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-20-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-21(18,19)11-13/h2-3,5-6,13H,4,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDPXYKHWJBRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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